molecular formula C14H14ClN3O B2663923 N-(4-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415523-63-4

N-(4-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2663923
CAS No.: 2415523-63-4
M. Wt: 275.74
InChI Key: YTSPHSMLARCGBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a study, ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .


Chemical Reactions Analysis

The synthesis of similar compounds involves the reaction between 4-chloro-2-methylaniline and 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine.


Physical and Chemical Properties Analysis

“N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide” is a solid substance . It has a molecular weight of 318.80 .

Mechanism of Action

“N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide” has been found to be effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer research. It has also been used in the study of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

Safety and Hazards

The safety information for “N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide” indicates that it may be harmful if swallowed, toxic in contact with skin, and may cause drowsiness or dizziness . It may also cause damage to the urinary tract through prolonged or repeated exposure .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-8-6-11(15)4-5-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSPHSMLARCGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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